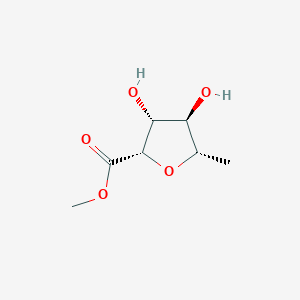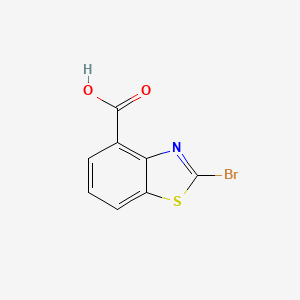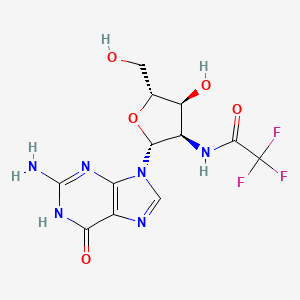
N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine
Overview
Description
N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine, also known as CPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of NMDA receptor antagonists and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neurons, which can prevent excitotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, decreasing the activity of nitric oxide synthase, and modulating the activity of various signaling pathways. These effects can have neuroprotective and anti-inflammatory effects in various pathological conditions.
Advantages and Limitations for Lab Experiments
N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, this compound also has some limitations, including its short half-life, which can make it difficult to maintain stable drug levels in vivo, and its potential for off-target effects.
Future Directions
There are several potential future directions for research on N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine, including developing more potent and selective NMDA receptor antagonists, studying the role of NMDA receptors in various physiological and pathological conditions, and exploring the potential therapeutic applications of NMDA receptor antagonists in neurodegenerative diseases, stroke, and other neurological disorders. Additionally, further research is needed to understand the potential side effects and safety profiles of NMDA receptor antagonists.
Scientific Research Applications
N-Cyclopropyl-4-(4-piperidinyl)-2-pyriMidinaMine has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. This compound has also been used to study the role of NMDA receptors in learning and memory processes.
properties
IUPAC Name |
N-cyclopropyl-4-piperidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9/h5,8-10,13H,1-4,6-7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEDRQXEZKIGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)


![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5,7-bis(trifluoromethyl)-](/img/structure/B3240531.png)


![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)

![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)

